

Technical Guide: (4-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Aminopyridin-2-yl)methanol

Cat. No.: B021726

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminopyridin-2-yl)methanol is a heterocyclic organic compound incorporating both a pyridine ring and amino and methanol functional groups. While specific research on this particular isomer is limited, its structural similarity to the well-studied potassium channel blocker 4-aminopyridine suggests its potential for investigation in neuroscience and drug discovery. This technical guide provides a summary of its known properties, a proposed synthesis pathway based on established chemical methodologies, and a discussion of its potential biological significance in the context of ion channel modulation.

Core Compound Properties

The fundamental physicochemical properties of **(4-Aminopyridin-2-yl)methanol** are summarized below. Data for the free base and the hydrochloride salt are provided where available.

Property	(4-Aminopyridin-2-yl)methanol	(4-Aminopyridin-2-yl)methanol hydrochloride	Reference(s)
Molecular Formula	C ₆ H ₈ N ₂ O	C ₆ H ₉ CIN ₂ O	
Molecular Weight	124.14 g/mol	160.60 g/mol	
CAS Number	100114-58-7	1354940-95-6	[1]
Appearance	Solid	Not specified	
Melting Point	114-115 °C	Not specified	
Boiling Point	271.7 °C at 760 mmHg	Not specified	
Storage Conditions	4°C, protect from light	Room temperature	[1]

Synthesis Methodology

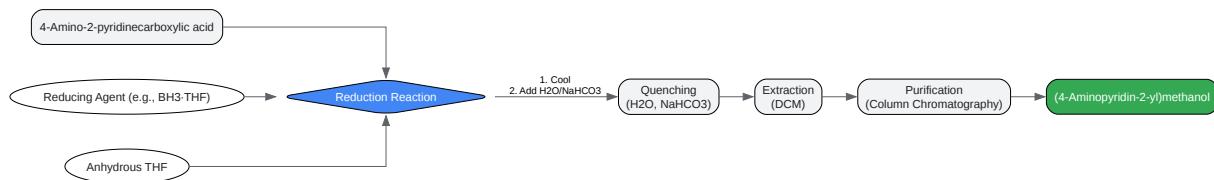
A detailed experimental protocol for the synthesis of **(4-Aminopyridin-2-yl)methanol** is not extensively documented in publicly available literature. However, a plausible and efficient synthesis can be proposed via the catalytic reduction of a suitable precursor, such as 4-amino-2-pyridinecarboxylic acid or its corresponding aldehyde. This approach is a standard and widely used method for the preparation of pyridine-methanol derivatives.

Proposed Experimental Protocol: Catalytic Hydrogenation of 4-Amino-2-Pyridinecarboxylic Acid

This protocol is based on general procedures for the reduction of pyridine carboxylic acids.

Materials:

- 4-Amino-2-pyridinecarboxylic acid
- Borane-tetrahydrofuran complex (BH₃·THF) or Lithium Aluminium Hydride (LiAlH₄)
- Anhydrous Tetrahydrofuran (THF)


- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Dichloromethane (CH_2Cl_2)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 4-amino-2-pyridinecarboxylic acid in anhydrous THF.
- Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent (e.g., $\text{BH}_3\cdot\text{THF}$ or LiAlH_4) in anhydrous THF to the stirred solution.
- Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the slow addition of water, followed by a saturated solution of sodium bicarbonate.
- Extraction: Extract the aqueous layer multiple times with dichloromethane.
- Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

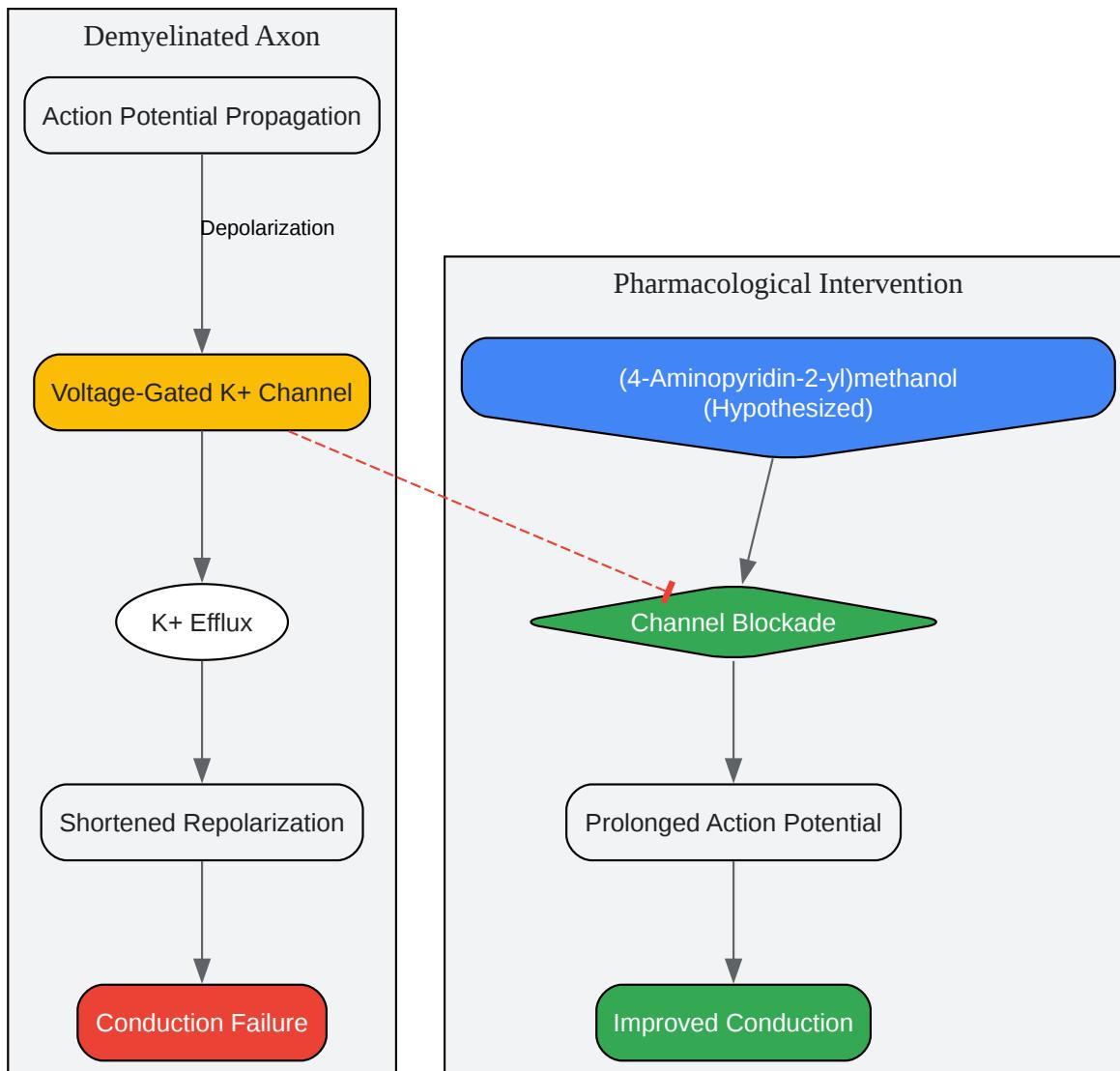
- Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure **(4-Aminopyridin-2-yl)methanol**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **(4-Aminopyridin-2-yl)methanol**.

Potential Biological Activity and Applications


While direct pharmacological studies on **(4-Aminopyridin-2-yl)methanol** are scarce, its core structure, 4-aminopyridine, is a well-characterized compound with significant biological activity. 4-Aminopyridine is known to be a blocker of voltage-gated potassium (K^+) channels.^[2] This activity has led to its therapeutic use in improving walking in patients with multiple sclerosis.^[2]

Mechanism of Action of 4-Aminopyridine

In demyelinated neurons, the exposure of voltage-gated potassium channels leads to an excessive leakage of potassium ions during the propagation of an action potential. This leakage shortens the repolarization phase and can lead to conduction failure. By blocking these channels, 4-aminopyridine prolongs the duration of the action potential, thereby enhancing the release of neurotransmitters at the synapse and improving nerve impulse conduction.^[3]

Given the structural conservation, it is plausible that **(4-Aminopyridin-2-yl)methanol** could exhibit similar potassium channel blocking activity. The presence of the methanol group may modulate its potency, selectivity, and pharmacokinetic properties compared to the parent 4-aminopyridine. This makes it an interesting candidate for further investigation in the field of neuropharmacology and as a potential scaffold for the development of new therapeutics for neurological disorders characterized by impaired nerve conduction.

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Hypothesized mechanism of action via potassium channel blockade.

Conclusion and Future Directions

(4-Aminopyridin-2-yl)methanol represents an under-investigated molecule with potential for significant biological activity, primarily inferred from its structural relationship to 4-aminopyridine. The proposed synthesis provides a viable route for its preparation, enabling further pharmacological evaluation. Future research should focus on confirming its activity as a potassium channel blocker, determining its selectivity profile across different ion channels, and evaluating its efficacy in preclinical models of neurological disorders. Such studies will be crucial in elucidating the therapeutic potential of this and related aminopyridine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- To cite this document: BenchChem. [Technical Guide: (4-Aminopyridin-2-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b021726#4-aminopyridin-2-yl-methanol-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com